Cas no 7463-77-6 (Phenanthrenequinone,2-nitro-, dioxime, (Z,Z)- (8CI))
7463-77-6 structure
Product Name:Phenanthrenequinone,2-nitro-, dioxime, (Z,Z)- (8CI)
CAS No:7463-77-6
MF:C14H9N3O4
MW:283.238962888718
CID:579581
PubChem ID:4323573
Update Time:2025-04-19
Phenanthrenequinone,2-nitro-, dioxime, (Z,Z)- (8CI) Chemical and Physical Properties
Names and Identifiers
-
- Phenanthrenequinone,2-nitro-, dioxime, (Z,Z)- (8CI)
- N-(2-nitro-10-nitrosophenanthren-9-yl)hydroxylamine
- 7463-77-6
- NSC404732
- NSC-404730
- 7463-76-5
- NSC404730
- NSC-404731
- NSC-404732
- NSC404731
-
- Inchi: 1S/C14H9N3O4/c18-15-13-11-4-2-1-3-9(11)10-6-5-8(17(20)21)7-12(10)14(13)16-19/h1-7,15,18H
- InChI Key: SPBQCKPVFAXRSV-UHFFFAOYSA-N
- SMILES: ONC1C(=C2C=C(C=CC2=C2C=CC=CC2=1)[N+](=O)[O-])N=O
Computed Properties
- Exact Mass: 283.05930578g/mol
- Monoisotopic Mass: 283.05930578g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 1
- Complexity: 414
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 108Ų
Phenanthrenequinone,2-nitro-, dioxime, (Z,Z)- (8CI) Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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